![molecular formula C6H2Cl3F2N B14459108 2,6-Dichloro-4-[chloro(difluoro)methyl]pyridine CAS No. 72832-53-2](/img/structure/B14459108.png)
2,6-Dichloro-4-[chloro(difluoro)methyl]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dichloro-4-[chloro(difluoro)methyl]pyridine is a chemical compound with the molecular formula C6H2Cl3F2N. It is a derivative of pyridine, characterized by the presence of chlorine and fluorine atoms attached to the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the reaction of 2,6-dichloropyridine with chlorodifluoromethane under specific conditions . The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired substitution occurs efficiently.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification and crystallization to obtain the final product in a form suitable for commercial use .
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-4-[chloro(difluoro)methyl]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures, pressures, and the use of catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound .
Scientific Research Applications
2,6-Dichloro-4-[chloro(difluoro)methyl]pyridine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,6-Dichloro-4-[chloro(difluoro)methyl]pyridine involves its interaction with specific molecular targets and pathways. The presence of chlorine and fluorine atoms can influence its reactivity and binding affinity to various biological molecules. These interactions can lead to changes in the activity of enzymes, receptors, and other proteins, ultimately affecting biological processes .
Comparison with Similar Compounds
Similar Compounds
2,6-Dichloropyridine: A related compound with similar chemical properties but lacking the chlorodifluoromethyl group.
4-Fluoropyridine: Another fluorinated pyridine derivative with different substitution patterns.
2,4-Dichloro-6-methylpyrimidine: A compound with a similar structure but different functional groups and applications.
Uniqueness
2,6-Dichloro-4-[chloro(difluoro)methyl]pyridine is unique due to the presence of both chlorine and fluorine atoms, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications, particularly in the synthesis of complex organic molecules and the development of new materials .
Properties
CAS No. |
72832-53-2 |
|---|---|
Molecular Formula |
C6H2Cl3F2N |
Molecular Weight |
232.4 g/mol |
IUPAC Name |
2,6-dichloro-4-[chloro(difluoro)methyl]pyridine |
InChI |
InChI=1S/C6H2Cl3F2N/c7-4-1-3(6(9,10)11)2-5(8)12-4/h1-2H |
InChI Key |
TUCQEUXDRIJTOJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1Cl)Cl)C(F)(F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


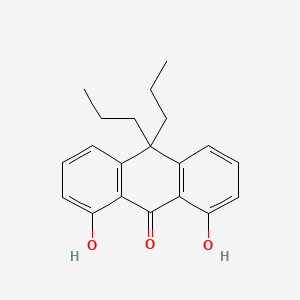
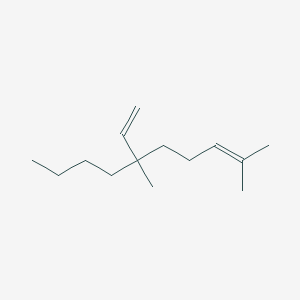
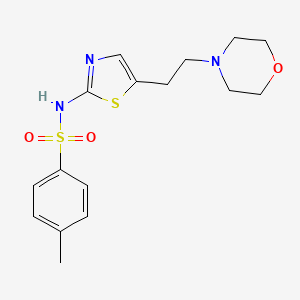

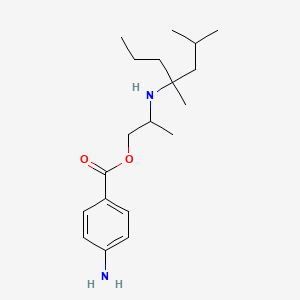
![3-{[(Benzyloxy)carbonyl]amino}-N-(3-oxobutanoyl)-L-alanine](/img/structure/B14459060.png)
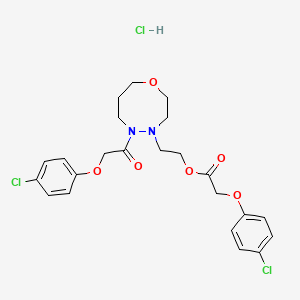
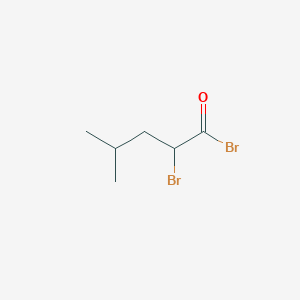
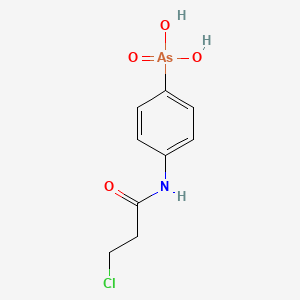
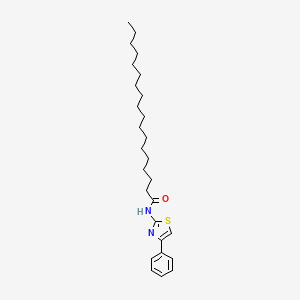
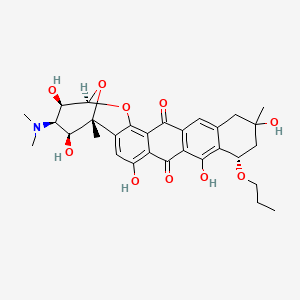
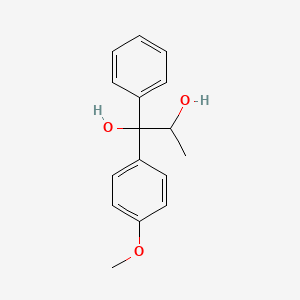
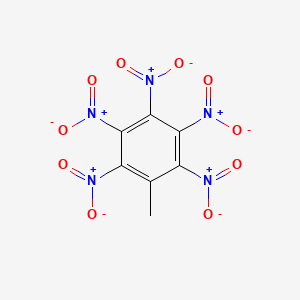
![N,N-Dichloro-4-[(dichloroamino)methyl]benzene-1-sulfonamide](/img/structure/B14459090.png)
